molecular formula C12H10BNO5 B1393129 4-(4-Nitrophenoxy)phenylboronic acid CAS No. 1072945-82-4

4-(4-Nitrophenoxy)phenylboronic acid

Cat. No. B1393129
CAS RN: 1072945-82-4
M. Wt: 259.02 g/mol
InChI Key: QZAOUODGFHBSGZ-UHFFFAOYSA-N
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Description

4-(4-Nitrophenoxy)phenylboronic acid is a boronic acid containing a phenyl substituent and two hydroxyl groups attached to boron . It is commonly used in organic synthesis .


Synthesis Analysis

Boronic acids, including 4-(4-Nitrophenoxy)phenylboronic acid, can be synthesized using various methods. One common method involves the use of phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product . Other routes involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation . Phenylsilanes and phenylstannanes can also transmetalate with BBr3, followed by hydrolysis to form phenylboronic acid .


Molecular Structure Analysis

The molecular formula of 4-(4-Nitrophenoxy)phenylboronic acid is C12H10BNO5 . The boron atom in this compound is sp2-hybridized and contains an empty p-orbital .


Chemical Reactions Analysis

Boronic acids, including 4-(4-Nitrophenoxy)phenylboronic acid, can be used as building blocks and synthetic intermediates . They can form strong hydrogen bonds, which are essential for their inhibitory activity .


Physical And Chemical Properties Analysis

4-(4-Nitrophenoxy)phenylboronic acid is a solid at room temperature . Its molecular weight is 259.03 g/mol .

Scientific Research Applications

Sensing Applications

Boronic acids, including “4-(4-Nitrophenoxy)phenylboronic acid”, are increasingly utilized in diverse areas of research, including the interactions of boronic acids with diols and strong Lewis bases as fluoride or cyanide anions, which leads to their utility in various sensing applications .

Biological Labelling

The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling , protein manipulation and modification .

Protein Manipulation and Modification

Boronic acids have shown significant growth in the interaction with proteins, their manipulation and cell labelling .

Separation Technologies

Boronic acids, including “4-(4-Nitrophenoxy)phenylboronic acid”, are used in separation technologies .

Development of Therapeutics

The interaction of boronic acids with diols also allows their utilization in the development of therapeutics .

Safety and Hazards

This compound is considered hazardous. It may cause skin irritation (H317) and serious eye irritation (H319) . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

[4-(4-nitrophenoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BNO5/c15-13(16)9-1-5-11(6-2-9)19-12-7-3-10(4-8-12)14(17)18/h1-8,15-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZAOUODGFHBSGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OC2=CC=C(C=C2)[N+](=O)[O-])(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70674439
Record name [4-(4-Nitrophenoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Nitrophenoxy)phenylboronic acid

CAS RN

1072945-82-4
Record name [4-(4-Nitrophenoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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